molecular formula C14H13N3O B6420330 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 17321-45-8

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Cat. No.: B6420330
CAS No.: 17321-45-8
M. Wt: 239.27 g/mol
InChI Key: XUJOBJTYOMSLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 1057670-30-0) is a pyrazolopyridine derivative with the molecular formula C₈H₉N₃O and a molecular weight of 163.18 g/mol . Its structure features a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 3 and 6, a phenyl group at position 1, and a hydroxyl group at position 4.

Properties

IUPAC Name

3,6-dimethyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-8-12(18)13-10(2)16-17(14(13)15-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJOBJTYOMSLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)N(N=C2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321228, DTXSID201169479
Record name F0901-6858
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-Dihydro-3,6-dimethyl-1-phenyl-4H-pyrazolo[3,4-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-45-8, 1217-64-7
Record name 1,7-Dihydro-3,6-dimethyl-1-phenyl-4H-pyrazolo[3,4-b]pyridin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17321-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC372125
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0901-6858
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-Dihydro-3,6-dimethyl-1-phenyl-4H-pyrazolo[3,4-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction typically proceeds under reflux conditions to yield the desired product. Another method involves the use of enaminonitriles and urea, which are irradiated with acetic acid to form the pyrazolopyridine core .

Chemical Reactions Analysis

Cyclocondensation with Carbonyl Compounds

Condensation with aldehydes/ketones forms fused heterocycles:
General Protocol :

  • React 4 with carbonyl compounds (7a–f ) in EtOH/piperidine
    Example Product : 8f (condensation with isatin)
    ¹H NMR : δ 13.30 (hydrazine-NH), 11.20 (isatin-NH), 8.32 (pyridine-H-4)
    ¹³C NMR : δ 167.9 (isatin-C=O), 165.9 (hydrazine-CO)

Curtius Rearrangement and Isocyanate Formation

Treatment with NaNO₂/HCl induces Curtius rearrangement:
Reaction : 49 (azide intermediate) → isocyanate (B )
Conditions : NaNO₂/HCl followed by reaction with ethyl 2-cyanoacetate (10a ) in xylene/piperidine
Product : Cyanoester 11
Yield : 65%
¹H NMR : δ 1.49 (CH₃), 3.47 (CH₂), 4.10 (tert-CH)
¹³C NMR : δ 164.5 (ester C=O), 163.9 (amide C=O)

Table 1: Key Spectral Data for Selected Derivatives

Compound¹H NMR (δ)¹³C NMR (δ)Yield (%)
6a 10.50 (NHPh), 8.30 (pyridine-H)178.0 (C=S), 164.4 (C=O)89
8f 13.30 (NH), 2.50 (CH₃)167.9 (C=O), 12.2 (CH₃)75
11 1.49 (CH₃), 4.10 (tert-CH)164.5 (ester C=O), 46.8 (tert-C)65

ZrCl₄-Catalyzed Cyclization

Formation of 4-substituted derivatives:
Reactants : Unsaturated ketones + 5-amino-1-phenylpyrazole (9 )
Conditions : ZrCl₄ (0.15 mmol), DMF/EtOH, 95°C, 16 h
Example Product : 5a (6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine)
¹H NMR : δ 7.26 (H-3), 8.48 (H-5), 2.87 (CH₃)

Gas-Phase Rearrangements

Flash vacuum pyrolysis (FVP) of Meldrum’s acid derivatives:
Reaction : 3a → 1-methylpyrazolo[3,4-b]pyridin-4-one (1aa )
Conditions : 600°C, 0.03 Torr
Yield : 92%

Tautomerism and Reactivity

The 4-hydroxy group exhibits keto-enol tautomerism, influencing reactivity:

  • Enol form : Participates in hydrogen bonding (¹H NMR δ 11.20 for pyrazolone-NH)

  • Keto form : Reacts with diethyl acetylenedicarboxylate to form pyrazolone 13 (90% yield)

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, research has shown that 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induces apoptosis
A549 (Lung)20Cell cycle arrest at G2/M phase
HeLa (Cervical)10Inhibition of DNA synthesis

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

Research has highlighted the neuroprotective effects of pyrazolo[3,4-b]pyridines in models of neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.

Case Study: Neuroprotection in Alzheimer's Disease Models
A study demonstrated that treatment with this compound reduced amyloid-beta-induced neurotoxicity in vitro. This suggests potential therapeutic applications in Alzheimer's disease.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Its effectiveness against resistant strains of bacteria highlights its potential role in developing new antibiotics.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Organic Electronics

Due to its unique electronic properties, this compound is being explored in the field of organic electronics. Its ability to act as a hole transport material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: OLED Performance
In a recent study, devices incorporating this compound exhibited enhanced efficiency and stability compared to traditional materials.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse properties based on substituent patterns. Key analogues include:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
Target Compound 3-Me, 6-Me, 1-Ph, 4-OH C₈H₉N₃O Hydroxyl group enhances polarity and H-bonding
6-Chloro-1,3-dimethyl-1H-pyrazolo[...]-4-ol 3-Me, 6-Cl, 1-Me, 4-OH C₈H₈ClN₃O Chlorine increases electronegativity and reactivity
Ethyl 4-(2-hydroxyphenyl)-3,6-dimethyl-... 3-Me, 6-Me, 4-(2-hydroxyphenyl), 5-COOEt C₂₃H₂₁N₃O₃ Hydroxyphenyl and ester groups improve binding and lipophilicity
4-(4-Fluorophenyl)-3,6-dimethyl-1-Ph... 3-Me, 6-Me, 4-(4-F-Ph) C₂₀H₁₆FN₃ Fluorine enhances electron-withdrawing effects and stability
1-Phenyl-6-(phenylamino)-1H-pyrazolo[...]-4-ol 6-NHPh, 1-Ph, 4-OH C₁₈H₁₅N₃O Phenylamino group may confer antiviral activity

Key Observations :

  • Hydroxyl vs. Ester Groups : The hydroxyl group in the target compound increases polarity compared to analogues with ester moieties (e.g., ), which may reduce membrane permeability but improve solubility in aqueous environments .
  • Amino vs.

Biological Activity

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol is a compound that belongs to the pyrazolo[3,4-b]pyridine family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been reported, including one-pot reactions that enhance yield and purity. For example, a recent study developed a one-pot synthesis method that significantly improved the efficiency of producing pyrazolo[3,4-b]pyridine derivatives under solvent-free conditions .

Biological Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a variety of biological activities, including:

  • Anticancer Activity : Certain derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications to the pyrazolo[3,4-b]pyridine structure can enhance its efficacy against specific cancer cell lines by targeting key signaling pathways .
  • Antiinflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays revealed that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for various derivatives were reported to range from 0.41 µM to 11 µM against different COX isoforms .
  • Neuroprotective Properties : Some derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. The inhibition of specific protein kinases associated with neuroinflammation and neuronal death has been highlighted as a mechanism of action .

Case Studies

A few notable studies have focused on the biological evaluation of this compound and its derivatives:

  • Inhibition of Protein Kinases : A study reported that certain substituted pyrazolo[3,4-b]pyridines showed significant inhibitory activity against DYRK1A and GSK-3β kinases. The IC50 values indicated a strong potential for these compounds in therapeutic applications related to Alzheimer's disease .
  • Anti-inflammatory Screening : In a series of experiments assessing COX inhibition, several derivatives demonstrated potent anti-inflammatory effects with varying degrees of selectivity towards COX-1 and COX-2 enzymes. The results suggested that modifications at specific positions on the pyrazole ring could enhance anti-inflammatory potency .

Data Table: Biological Activity Overview

Biological ActivityMechanism/TargetIC50 Values (µM)References
AnticancerCell proliferation inhibitionVaries by derivative ,
Anti-inflammatoryCOX enzyme inhibition0.41 - 11 ,
NeuroprotectionInhibition of DYRK1A and GSK-3βVaries

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrazole amines with β-keto esters or acrylates. For example, refluxing 3,3-bis(methylthio)acrylate derivatives with pyrazol-5-amine precursors in toluene, catalyzed by trifluoroacetic acid (TFA), is a common approach. Stoichiometric control (e.g., 1:1 molar ratio of reactants) and solvent choice (e.g., toluene for high-boiling conditions) are critical for achieving yields >70%. Post-reaction purification via recrystallization (e.g., using ethanol or acetonitrile) is recommended .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., methyl groups at C3/C6, phenyl at N1) and absence of unreacted intermediates.
  • IR Spectroscopy : Identify key functional groups (e.g., pyrazole N-H stretch at ~3300 cm⁻¹, C=O stretch if present).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Calibrate against a certified reference standard .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Solvent polarity significantly impacts crystal quality. Ethanol-water mixtures (3:1 v/v) or acetonitrile are effective for removing hydrophobic impurities. For thermally sensitive derivatives, slow evaporation from dichloromethane/hexane (1:4) at 4°C preserves structural integrity .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice of this compound be analyzed to predict supramolecular assembly?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) and apply graph-set analysis (e.g., Etter’s rules) to classify hydrogen-bond motifs (e.g., R₂²(8) rings from N-H···O interactions). Use SHELXL for refinement, ensuring thermal displacement parameters (Ueq) are <0.05 Ų for non-disordered structures. Pair with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., π-π stacking contributions from phenyl groups) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Step 1 : Verify solvent deuteration and temperature effects (e.g., dynamic proton exchange in DMSO-d6 at 25°C).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling constants and distinguish diastereotopic protons.
  • Step 3 : If ambiguity persists, use computational chemistry (DFT at B3LYP/6-31G* level) to simulate spectra and compare with experimental data .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrazolo-pyridine core?

  • Methodological Answer :

  • Electrophilic substitution : Direct bromination at C5 using NBS in DMF under inert atmosphere (Ar), leveraging the electron-rich pyridine moiety.
  • Cross-coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ as base in THF/H2O (3:1) at 80°C. Pre-activate boronic acids via sonication to enhance reactivity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases). Set grid boxes to encompass active sites (20 ų).
  • ADMET prediction : Employ SwissADME to optimize logP (1–3) and reduce hepatotoxicity risks (e.g., avoid Michael acceptors).
  • Validate in vitro with dose-response assays (IC50 determination) .

Methodological Notes

  • Synthesis : Always monitor reactions via TLC (silica GF254, ethyl acetate/hexane eluent) to minimize byproducts .
  • Safety : Use glove boxes for handling air-sensitive intermediates (e.g., diazomethane derivatives) and adhere to GHS Category H313/H333 protocols .
  • Data Reproducibility : Archive raw spectral data in repositories like Zenodo with DOI tagging for peer review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.